molecular formula C11H16N4 B7479863 NoName_4448

NoName_4448

Cat. No. B7479863
M. Wt: 204.27 g/mol
InChI Key: WQBGKYOMACDZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName_4448 is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic benefits. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of NoName_4448 is not fully understood. However, it is known that NoName_4448 interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
NoName_4448 has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. NoName_4448 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

NoName_4448 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to administer to cells or animals. However, one limitation of NoName_4448 is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for NoName_4448 research. One area of interest is the development of NoName_4448 as a therapeutic agent for various diseases. Another area of interest is the study of NoName_4448's mechanism of action, which may lead to the development of new drugs that target specific receptors in the body. Additionally, the use of NoName_4448 in combination with other drugs may also be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, NoName_4448 is a novel compound that has shown promising results in various scientific research applications. Its unique synthesis method and potential therapeutic benefits make it an exciting area of research. While there are still many unknowns regarding its mechanism of action, further research on NoName_4448 may lead to the development of new drugs that can treat various diseases.

Synthesis Methods

NoName_4448 is synthesized using a novel method that involves the use of specific chemicals and conditions. The exact details of the synthesis method are not publicly available, as it is a proprietary process. However, it is known that the synthesis method is efficient and yields high-quality NoName_4448.

Scientific Research Applications

NoName_4448 has been extensively studied in various scientific research applications. It has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. NoName_4448 has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-8-5-10(3)15(12-8)7-11-6-9(2)14(4)13-11/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBGKYOMACDZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN(C(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903717
Record name NoName_4448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NoName_4448

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